molecular formula C13H13N3 B8510764 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclobutanecarbonitrile

1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclobutanecarbonitrile

Cat. No.: B8510764
M. Wt: 211.26 g/mol
InChI Key: KKEDFCCMOMDBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H13N3/c1-16-11-6-3-2-5-10(11)15-12(16)13(9-14)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3

InChI Key

KKEDFCCMOMDBPC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3(CCC3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 275A (1.90 g, 11.4 mmol) in toluene (30 mL) was added cyclobutanecarbonitrile (1.01 g, 12.5 mmol) and potassium hexamethyldisilazide (34.2 mL, 17.1 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was poured into 1N HCl solution (50 mL) and the aqueous layer was extracted with EtOAc (3×20 mL). The combined layers were washed with brine (100 mL), dried over MgSO4, filtered, and concentrated. The residue was purified by prep. TLC on silicagel (eluted with EtOAc:petroleum ether=1:10) to give the title compound (1.0 g, 4.69 mmol, 41.1% yield) as a white solid. MS: MS (M+H)+; 1H NMR (400 MHz, CDCl3): δ 7.80-7.78 (m, 1H), 7.36-7.30 (m, 3H), 3.83 (s, 3H), 3.13-3.05 (m, 2H), 2.99-2.92 (m, 2H), 2.48-2.41 (m, 1H), 2.24-2.18 (m, 1H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
41.1%

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